
Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7BrN2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the bromination of a pyridazine derivative followed by esterification. One common method involves the reaction of 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 5-substituted-6-oxo-1,6-dihydropyridazine-3-carboxylates.
Reduction: Formation of 5-bromo-6-hydroxy-1,6-dihydropyridazine-3-carboxylate.
Oxidation: Formation of more oxidized derivatives such as carboxylic acids.
Applications De Recherche Scientifique
Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Similar in structure but with a pyrazine ring instead of a pyridazine ring.
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]quinoline-3-carboxylate: Contains a benzoquinoline ring system.
Uniqueness
Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H7BrN2O3 |
|---|---|
Poids moléculaire |
247.05 g/mol |
Nom IUPAC |
ethyl 5-bromo-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-3-4(8)6(11)10-9-5/h3H,2H2,1H3,(H,10,11) |
Clé InChI |
LRNXRVAADIJKCJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC(=O)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


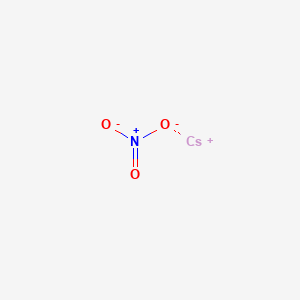


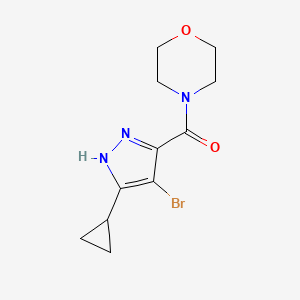
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12511056.png)
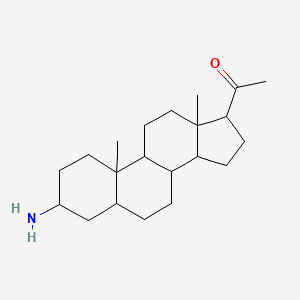

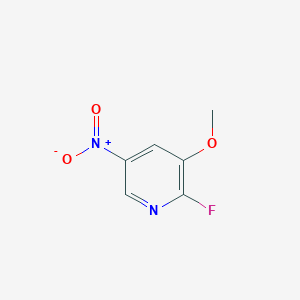
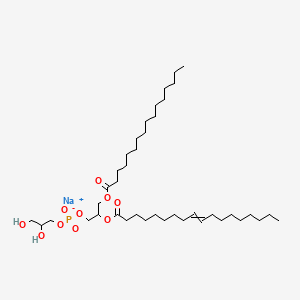
![N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide](/img/structure/B12511080.png)

![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)
![Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate](/img/structure/B12511091.png)
![4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)
